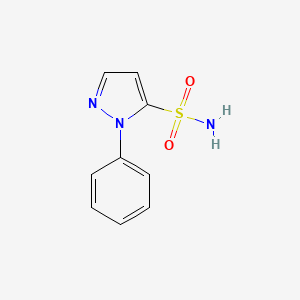

1-phenyl-1H-pyrazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-phenyl-1H-pyrazole-5-sulfonamide” is a chemical compound with the molecular weight of 223.26 . It’s an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

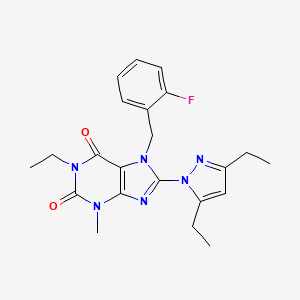

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .

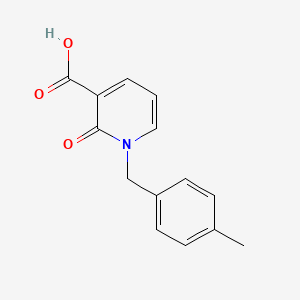

Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-pyrazole-5-sulfonamide” is represented by the InChI code: 1S/C9H9N3O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H, (H2,10,13,14) and the InChI key is WORBJYOKPFBFFZ-UHFFFAOYSA-N .

Chemical Reactions Analysis

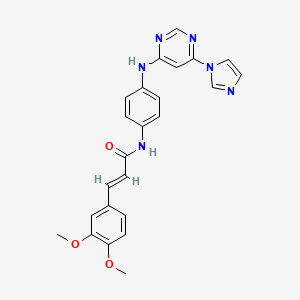

Pyrazole-sulfonamide derivatives have been reported to show significant antitumor activity . They target different metabolic pathways of both Gram-positive and Gram-negative bacteria .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-1H-pyrazole-5-sulfonamide” include a molecular weight of 223.26 . More detailed properties such as melting point, boiling point, etc., are not available in the retrieved papers.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

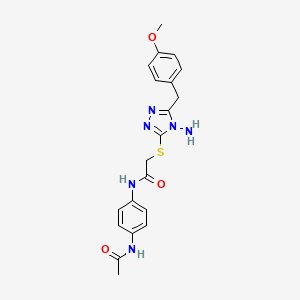

1-Phenyl-1H-pyrazole-5-sulfonamide is used in the synthesis of heterocyclic compounds having the pyrazole nucleus . These compounds are the basic elements for the design of drug-like compounds with multiple biological activities .

Development of New Synthetic Methodologies

This compound plays a significant role in the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .

Green Chemistry

1-Phenyl-1H-pyrazole-5-sulfonamide is used in green chemistry practices such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

Complexing Agents for Palladium(II)

The synthesized 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole and 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole were found to be efficient complexing agents for palladium(II) .

Preparation of Pyrazoloquinoline

1-Phenyl-1H-pyrazole-5-sulfonamide is used in the preparation of 4,5-diphenylpyrazolo [1,5-a]quinoline .

Cyclometallated Ligand

It acts as a cyclometallated ligand in the preparation of new heteroleptic iridium (III) complexes .

Preparation of Tetraphenylnaphthalen-5-ylpyrazole

This compound is used in the preparation of 1-(1,2,3,4-tetraphenylnaphthalen-5-yl)pyrazole .

Preparation of Octaphenylanthracen-9-ylpyrazole

1-Phenyl-1H-pyrazole-5-sulfonamide is used in the preparation of 1-(1,2,3,4,5,6,7,8-octaphenylanthracen-9-yl)pyrazole .

Future Directions

properties

IUPAC Name |

2-phenylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORBJYOKPFBFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)

![4-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)

![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)